molecular formula C21H21N5O2 B2880973 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1358780-46-7

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2880973
CAS RN: 1358780-46-7
M. Wt: 375.432
InChI Key: AODSYPCAVNGIJS-UHFFFAOYSA-N
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Description

The compound “2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the active site of the target . A one-pot approach has also been developed for the synthesis of substituted 1,2,4-triazolo pyridines .


Molecular Structure Analysis

The molecular structure of these compounds is designed to effectively bind with the active site of the target . The structure-activity relationships of these derivatives have been investigated, with simple substituents on the benzofused moiety (region 2) reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .

Future Directions

The future directions for these compounds involve further design, optimization, and investigation to produce more potent anticancer analogs . The most potent derivatives could be evaluated for their DNA binding activities . Additionally, these compounds could be potential c-Met kinase inhibitors .

properties

IUPAC Name

N-(2-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-8-18-23-24-20-21(28)25(16-11-6-7-12-17(16)26(18)20)13-19(27)22-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSYPCAVNGIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide

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